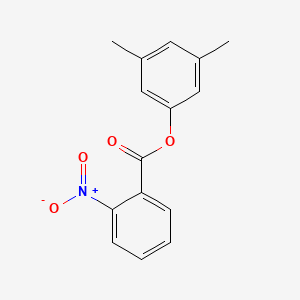![molecular formula C19H20N2O4 B5853745 4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)
4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid, commonly known as MAPbA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
MAPbA is believed to exert its anti-cancer effects through the inhibition of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, MAPbA can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, MAPbA has also been shown to have antioxidant effects, as well as the ability to regulate lipid metabolism. It has also been investigated for its potential to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MAPbA is its relatively low toxicity, which makes it a promising candidate for further research and development. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MAPbA. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for MAPbA could help to facilitate further research on this promising compound.
In conclusion, MAPbA is a chemical compound that has shown promise in various scientific research applications, including cancer treatment and anti-inflammatory therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively, and there are several potential future directions for research on this compound.
Métodos De Síntesis
MAPbA can be synthesized through a multistep process involving the reaction of 3-methyl-4-aminobenzoic acid with phenylacetyl chloride, followed by the addition of 4-aminobutanoyl chloride. The resulting intermediate is then reacted with acetic anhydride and hydrochloric acid to yield MAPbA.
Aplicaciones Científicas De Investigación
MAPbA has been studied extensively for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory properties, as well as its ability to modulate the immune system.
Propiedades
IUPAC Name |
4-[3-methyl-4-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-11-15(20-17(22)9-10-19(24)25)7-8-16(13)21-18(23)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVACOBPBPBPIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Methyl-4-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)


![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)





![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)